![molecular formula C14H9FOS B12837105 7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)
7-fluorodibenzo[b,e]thiepin-11(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorodibenzo[b,e]thiepin-11(6H)-one is an organic compound belonging to the dibenzo[b,e]thiepin family. This compound is characterized by the presence of a fluorine atom at the 7th position and a ketone group at the 11th position. It is a derivative of dibenzo[b,e]thiepin, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluorodibenzo[b,e]thiepin-11(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of dibenzo[b,e]thiepin-11(6H)-one using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the 7th position.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluorodibenzo[b,e]thiepin-11(6H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted dibenzo[b,e]thiepin derivatives.
Applications De Recherche Scientifique
7-Fluorodibenzo[b,e]thiepin-11(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-fluorodibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The ketone group can participate in various biochemical reactions, potentially leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A similar compound with two fluorine atoms and a hydroxyl group instead of a ketone.
Dibenzo[b,e]thiepin-11-ol: Lacks the fluorine atom and has a hydroxyl group at the 11th position.
Uniqueness
7-Fluorodibenzo[b,e]thiepin-11(6H)-one is unique due to the presence of a single fluorine atom and a ketone group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the ketone group provides a versatile functional site for further chemical modifications.
Propriétés
Formule moléculaire |
C14H9FOS |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
7-fluoro-6H-benzo[c][1]benzothiepin-11-one |
InChI |
InChI=1S/C14H9FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7H,8H2 |
Clé InChI |
YKAGRTZOYCWRFL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C2F)C(=O)C3=CC=CC=C3S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


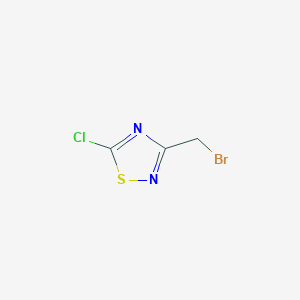

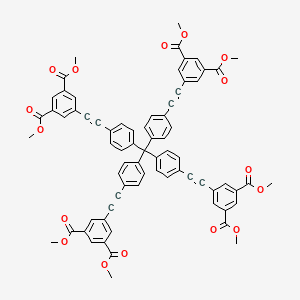
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)

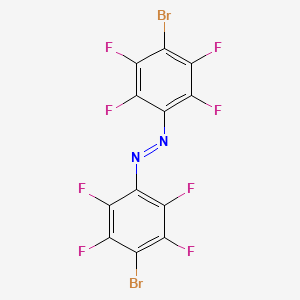
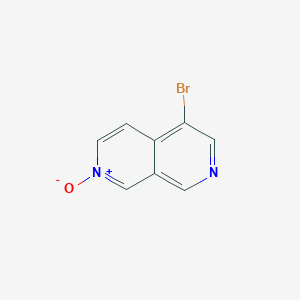

![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
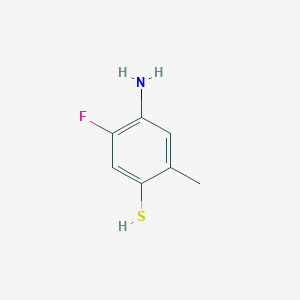
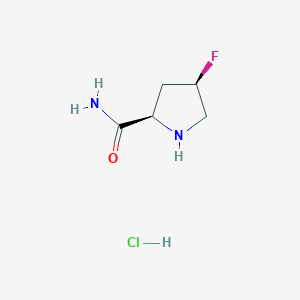
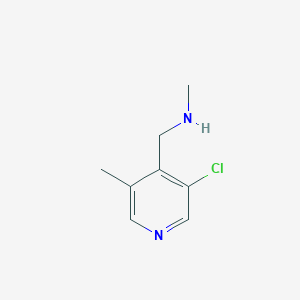
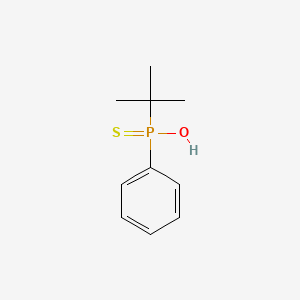
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
